molecular formula C30H48O2 B12815978 3-((1S,2S,4aR,4bS,6aR,9R,10S,10aR,12aR)-1,4a,4b,6a,9,10-Hexamethyl-2-(prop-1-en-2-yl)-1,2,3,4,4a,4b,5,6,6a,7,8,9,10,10a,12,12a-hexadecahydrochrysen-1-yl)propanoic acid

3-((1S,2S,4aR,4bS,6aR,9R,10S,10aR,12aR)-1,4a,4b,6a,9,10-Hexamethyl-2-(prop-1-en-2-yl)-1,2,3,4,4a,4b,5,6,6a,7,8,9,10,10a,12,12a-hexadecahydrochrysen-1-yl)propanoic acid

Cat. No.: B12815978
M. Wt: 440.7 g/mol
InChI Key: RPPYCVULPFKBOG-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Roburic acid can be synthesized through various chemical reactions involving triterpenoid precursors. One common method involves the extraction of roburic acid from natural sources such as oak galls and Gentiana macrophylla . The extraction process typically involves the use of organic solvents like methanol and chloroform to isolate the compound .

Industrial Production Methods

Industrial production of roburic acid involves large-scale extraction and purification processes. The separation and purification method for roburic acid monomer includes techniques such as solid-phase extraction and gas chromatography-mass spectrometry . These methods ensure high purity and yield of the compound, making it suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Roburic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of roburic acid. These derivatives can exhibit different biological activities and properties .

Scientific Research Applications

Roburic acid has a wide range of scientific research applications, including:

Mechanism of Action

Roburic acid exerts its effects through several molecular targets and pathways:

Comparison with Similar Compounds

Roburic acid can be compared with other similar tetracyclic triterpenoids, such as:

  • Ursolic acid
  • Betulinic acid
  • Oleanolic acid
  • Fomitopinic acid A
  • Fomitoside E

Uniqueness

Roburic acid is unique due to its specific molecular structure and its ability to inhibit both COX-1 and COX-2 enzymes effectively. Additionally, its role in inhibiting the NF-κB signaling pathway sets it apart from other similar compounds .

Properties

IUPAC Name

3-(1,4a,4b,6a,9,10-hexamethyl-2-prop-1-en-2-yl-2,3,4,5,6,7,8,9,10,10a,12,12a-dodecahydrochrysen-1-yl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H48O2/c1-19(2)22-12-16-30(8)24(28(22,6)15-13-25(31)32)10-9-23-26-21(4)20(3)11-14-27(26,5)17-18-29(23,30)7/h9,20-22,24,26H,1,10-18H2,2-8H3,(H,31,32)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPPYCVULPFKBOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2(CCC3(C(=CCC4C3(CCC(C4(C)CCC(=O)O)C(=C)C)C)C2C1C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H48O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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